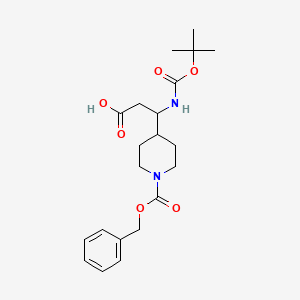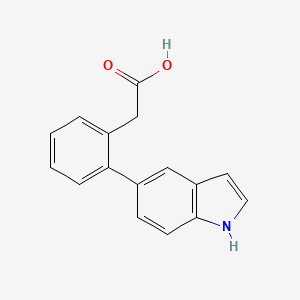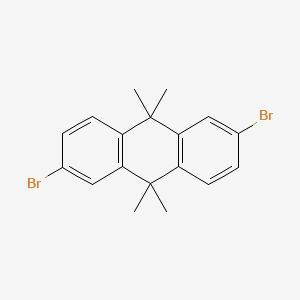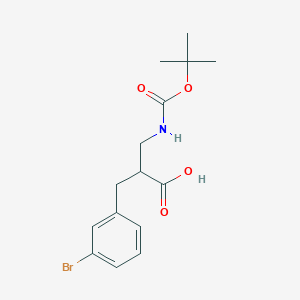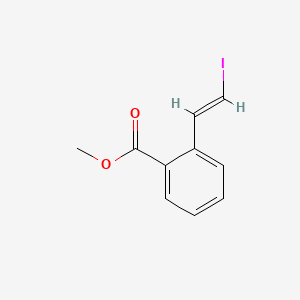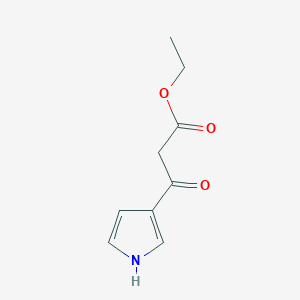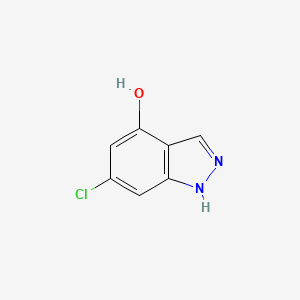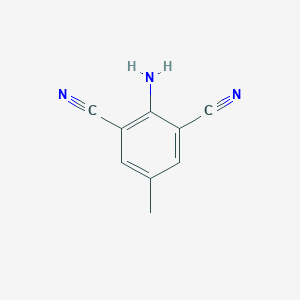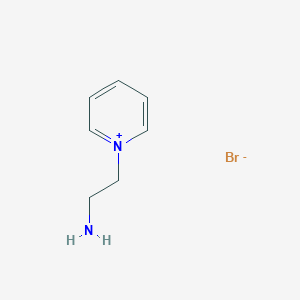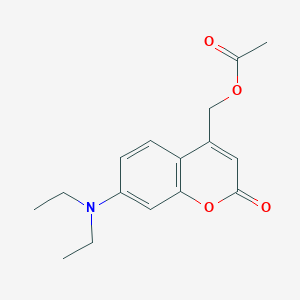
(7-(Diethylamino)-2-oxo-2H-chromen-4-yl)methyl acetate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
A study by Parameshwarappa et al. (2009) explored the synthesis of derivatives of (7-(Diethylamino)-2-oxo-2H-chromen-4-yl)methyl acetate, which demonstrated antibacterial and antifungal activities. These compounds were characterized by IR, NMR, and mass spectral studies, revealing potential applications in antimicrobial treatments (Parameshwarappa et al., 2009).
Chemosensory Applications
A 2018 study by Mani et al. described the use of a compound derived from this compound as a highly sensitive probe for detecting Cr3+ ions. This probe exhibited significant fluorescence quenching, indicating its potential for use in living cell detection applications (Mani et al., 2018).
Antimicrobial Derivatives
The research by Čačić et al. (2009) involved synthesizing derivatives based on (7-Hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate, which were further tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. This study contributes to understanding the antimicrobial potential of these compounds (Čačić et al., 2009).
Fluorescent Chemosensors
In a study by Meng et al. (2018), a fluorescent chemosensor based on a derivative of this compound showed selective and sensitive detection of Pb2+ ions. The sensor's fluorescence response to Pb2+ ions was distinct, making it useful for applications in environmental monitoring (Meng et al., 2018).
Spectroscopic Applications
Al-Kindy et al. (2017) synthesized derivatives of this compound and studied their absorption and emission spectra in various solvents. The study provided insights into the fluorescence characteristics of these compounds, indicating their potential use in spectroscopic applications (Al-Kindy et al., 2017).
Propiedades
IUPAC Name |
[7-(diethylamino)-2-oxochromen-4-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-17(5-2)13-6-7-14-12(10-20-11(3)18)8-16(19)21-15(14)9-13/h6-9H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOASCBRXDDFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



